Methyl 2-oxo-1-indanecarboxylate

Indanone Pharmaceutical Intermediate Quality Control

Reproducing patented mGluR modulator synthesis (US Patent 7,034,055) or developing chiral building blocks? Non-selective β-ketoesters risk synthetic failure. This specific methyl ester provides: • **Enantioselective control** - Rigid indanone scaffold enhances stereocontrol in V(V)-catalyzed Michael additions. • **Lipophilic handling** - LogP 0.85 vs. free acid (LogP <0); compatible with GC-MS, LNP, and transdermal studies. • **Low off-target risk** - No significant HMG-CoA reductase inhibition vs. statin-like esters. 97% purity. Immediate shipment available.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 104620-34-0
Cat. No. B020747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1-indanecarboxylate
CAS104620-34-0
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)CC2=CC=CC=C12
InChIInChI=1S/C11H10O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,10H,6H2,1H3
InChIKeyRWSYHHRDYRDVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxo-1-indanecarboxylate Overview


Methyl 2-oxo-1-indanecarboxylate (CAS 104620-34-0) is a β-ketoester belonging to the indanone class of organic compounds . It is characterized by a fused bicyclic indane core bearing a 2-oxo group and a methyl carboxylate ester at the 1-position, with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol [1]. The compound is typically supplied as a crystalline solid with a melting point range of 65–69 °C and is commercially available at 97% purity from multiple vendors [1] . It is primarily recognized as an active pharmaceutical intermediate and is also employed as a Michael donor in asymmetric conjugate addition reactions .

Methyl 2-oxo-1-indanecarboxylate: Substitution Limitations


Although several indanone-based esters share the same core scaffold, even subtle variations in substitution pattern, oxidation state, or ester group profoundly affect physicochemical properties, reactivity, and biological compatibility. For instance, the free acid analogue (2-oxo-1-indanecarboxylic acid) exhibits a significantly higher melting point (~190 °C with decomposition) and distinct solubility profile compared to the methyl ester , rendering it unsuitable for applications requiring volatile or lipophilic handling. Similarly, non-oxidized indane-1-carboxylic acid methyl ester (CAS 26452-96-0) lacks the β-keto functionality essential for enolate-mediated C–C bond formations such as Michael additions or Claisen condensations . Even regioisomeric differences—e.g., 3-oxoindane-1-carboxylate versus 2-oxo—can alter reaction outcomes in asymmetric syntheses and change downstream intermediate compatibility. Therefore, generic substitution without considering these specific structural and functional attributes risks synthetic failure, irreproducible yields, or altered pharmacological profiles in medicinal chemistry campaigns. The following evidence quantifies where Methyl 2-oxo-1-indanecarboxylate specifically differentiates itself.

Methyl 2-oxo-1-indanecarboxylate Differentiation Evidence


Purity and Melting Point vs. Free Acid

Methyl 2-oxo-1-indanecarboxylate is commercially supplied at a verified purity of 97% with a melting point of 65–69 °C [1]. In contrast, the corresponding free acid (2-oxo-1-indanecarboxylic acid) melts with decomposition at approximately 190 °C . This 121–125 °C difference in melting point demonstrates a fundamental divergence in solid-state thermal behavior and sample handling requirements, directly impacting storage, formulation, and purification protocols.

Indanone Pharmaceutical Intermediate Quality Control

Absence of HMG-CoA Reductase Inhibition

When evaluated against rat hepatic microsomal HMG-CoA reductase, Methyl 2-oxo-1-indanecarboxylate showed no significant inhibitory activity at standard screening concentrations (lack of significant inhibition reported) [1]. This is a critical differentiator from certain β-ketoester-containing statin analogues (e.g., compactin or synthetic statin precursors) that potently inhibit this enzyme (IC₅₀ values typically in the low nanomolar range). The absence of HMG-CoA reductase inhibition implies a reduced potential for cholesterol biosynthesis interference, which can be advantageous when designing therapeutic agents intended for non‑statin indications.

HMG-CoA Reductase Off-Target Screening Medicinal Chemistry

Patent-Validated 2-Aminoindane Intermediate

Methyl 2-oxo-1-indanecarboxylate is explicitly claimed and exemplified as a starting material in the synthesis of therapeutically active 2‑aminoindane analogues in US Patent 7,034,055 [1]. The patent describes its conversion to advanced intermediates for compounds targeting metabotropic glutamate receptors (mGluRs). This stands in contrast to simpler indane esters (e.g., methyl indane‑1‑carboxylate) that lack the 2-oxo functionality required for the chemoselective transformations leading to the 2‑amino substitution pattern.

2-Aminoindane Pharmaceutical Synthesis Patent Evidence

Asymmetric Michael Addition Donor

Methyl 2-oxo-1-indanecarboxylate functions effectively as a Michael donor in asymmetric 1,4-conjugate addition reactions catalyzed by chiral oxidovanadium(V) methoxides, offering a route to enantiomerically enriched compounds . While many β‑ketoesters can act as Michael donors, the rigid indanone framework of this compound confers enhanced stereocontrol compared to acyclic analogues (e.g., methyl acetoacetate) due to reduced conformational flexibility. The enantioselectivity achieved with this specific scaffold is documented in peer-reviewed synthetic methodology studies, whereas acyclic β‑ketoesters often yield lower enantiomeric excess under identical catalytic conditions.

Asymmetric Catalysis Michael Addition Chiral Synthesis

Lipophilicity and Volatility Profile

The predicted partition coefficient (LogP) of Methyl 2-oxo-1-indanecarboxylate is 0.85, and its boiling point is 311.3 °C at 760 mmHg [1]. In contrast, the free acid analogue (2-oxo-1-indanecarboxylic acid) exhibits a significantly higher boiling point (predicted 372.3 °C) and a more negative LogP (estimated <0) due to the carboxylic acid group [2]. The 61 °C difference in boiling point and the shift in LogP reflect the methyl ester's enhanced volatility and lipophilicity, which are critical for applications such as GC‑MS analysis, lipid-based formulations, and membrane permeability studies.

Physicochemical Properties LogP Volatility

Moisture Sensitivity and Storage Conditions

Methyl 2-oxo-1-indanecarboxylate is documented as moisture sensitive and requires storage at 2–8 °C away from water, heat, and oxidizing agents [1]. This is in contrast to the more stable free acid analogue, which can be stored at room temperature without special precautions. The enhanced reactivity of the ester toward hydrolysis necessitates controlled handling and short-term storage protocols that are not required for the free acid, directly affecting laboratory workflow and procurement planning.

Stability Storage Conditions Handling

Methyl 2-oxo-1-indanecarboxylate Application Scenarios


2-Aminoindane Synthesis for mGluR Drug Discovery

Utilize Methyl 2-oxo-1-indanecarboxylate as a key starting material in the synthesis of 2‑aminoindane analogues according to the route exemplified in US Patent 7,034,055 [1]. The patent demonstrates the conversion of this ester into advanced intermediates that are active at metabotropic glutamate receptors. Procurement of this specific compound is essential for replicating the patented synthetic sequence and for developing novel mGluR modulators.

Asymmetric Michael Addition for Chiral Synthesis

Employ Methyl 2-oxo-1-indanecarboxylate as a Michael donor in asymmetric 1,4‑conjugate additions catalyzed by chiral oxidovanadium(V) complexes . The rigid indanone scaffold provides enhanced stereocontrol over acyclic β‑ketoesters, enabling the preparation of enantiomerically enriched building blocks for chiral drug synthesis.

Non-Statin Scaffold with Low HMG-CoA Reductase Interference

Select Methyl 2-oxo-1-indanecarboxylate as a β‑ketoester scaffold in medicinal chemistry campaigns where cholesterol biosynthesis inhibition is undesirable. The documented lack of significant HMG‑CoA reductase inhibitory activity [2] differentiates it from statin‑like β‑ketoesters, reducing the risk of off‑target lipid‑lowering effects in non‑cardiovascular indications.

Lipid-Based Formulation and GC-MS Method Development

Leverage the compound's predicted LogP of 0.85 and boiling point of 311 °C [3] for applications requiring moderate lipophilicity and volatility. The methyl ester is better suited than the free acid (LogP <0, boiling point ~372 °C) for GC‑MS analysis, lipid nanoparticle encapsulation, and transdermal formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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